Cas no 339363-22-3 (3-(2-Hydroxyethyl)thiazolidine-2,4-dione)

3-(2-Hydroxyethyl)thiazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 3-(2-hydroxyethyl)thiazolidine-2,4-dione
- 3-(2-hydroxyethyl)-1,3-thiazolidine-2,4-dione
- E75560
- SCHEMBL1693423
- BS-48029
- AKOS000348837
- 339363-22-3
- PJOQCYGCTXGPBK-UHFFFAOYSA-N
- 3-(2-Hydroxyethyl)thiazolidine-2,4-dione
-
- インチ: 1S/C5H7NO3S/c7-2-1-6-4(8)3-10-5(6)9/h7H,1-3H2
- InChIKey: PJOQCYGCTXGPBK-UHFFFAOYSA-N
- SMILES: S1C(N(C(C1)=O)CCO)=O
計算された属性
- 精确分子量: 161.01466426g/mol
- 同位素质量: 161.01466426g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.9
- XLogP3: -0.4
3-(2-Hydroxyethyl)thiazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1366470-100mg |
3-(2-Hydroxyethyl)thiazolidine-2,4-dione |
339363-22-3 | 97% | 100mg |
$53.0 | 2025-02-21 | |
Aaron | AR01KLWT-100mg |
3-(2-Hydroxyethyl)thiazolidine-2,4-dione |
339363-22-3 | 97% | 100mg |
$60.00 | 2025-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRB275-100mg |
3-(2-hydroxyethyl)-1,3-thiazolidine-2,4-dione |
339363-22-3 | 95% | 100mg |
¥224.0 | 2024-04-20 | |
Aaron | AR01KLWT-1g |
3-(2-Hydroxyethyl)thiazolidine-2,4-dione |
339363-22-3 | 97% | 1g |
$205.00 | 2023-12-14 | |
eNovation Chemicals LLC | Y1229990-5g |
3-(2-hydroxyethyl)thiazolidine-2,4-dione |
339363-22-3 | 95% | 5g |
$780 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1768523-250mg |
3-(2-Hydroxyethyl)thiazolidine-2,4-dione |
339363-22-3 | 98% | 250mg |
¥478.00 | 2024-05-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN565-1g |
3-(2-Hydroxyethyl)thiazolidine-2,4-dione |
339363-22-3 | 97% | 1g |
1789.0CNY | 2021-07-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN565-50mg |
3-(2-Hydroxyethyl)thiazolidine-2,4-dione |
339363-22-3 | 97% | 50mg |
203.0CNY | 2021-07-14 | |
Ambeed | A1366470-5g |
3-(2-Hydroxyethyl)thiazolidine-2,4-dione |
339363-22-3 | 97% | 5g |
$670.0 | 2025-02-21 | |
1PlusChem | 1P01KLOH-1g |
3-(2-Hydroxyethyl)thiazolidine-2,4-dione |
339363-22-3 | 97% | 1g |
$152.00 | 2024-05-05 |
3-(2-Hydroxyethyl)thiazolidine-2,4-dione 関連文献
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
3-(2-Hydroxyethyl)thiazolidine-2,4-dioneに関する追加情報
Thiazolidine-2,4-Dione Derivatives: A Focus on 3-(2-Hydroxyethyl)thiazolidine-2,4-dione (CAS No. 339363-22-3)
Thiazolidine-2,4-dione derivatives have garnered significant attention in the fields of organic chemistry, pharmacology, and material science due to their versatile chemical properties and potential applications. Among these derivatives, 3-(2-Hydroxyethyl)thiazolidine-2,4-dione (commonly referred to by its CAS registry number CAS No. 339363-22-3) stands out as a compound with unique structural features and promising functional attributes. This article delves into the chemical characteristics, synthetic methods, and recent advancements in the utilization of this compound.
The molecular structure of CAS No. 339363-22-3 is defined by a thiazolidine ring system with a hydroxyethyl substituent at the third position. The thiazolidine ring consists of a five-membered heterocyclic structure containing one sulfur atom and two nitrogen atoms. The presence of the hydroxyethyl group introduces hydrophilic properties to the molecule, enhancing its solubility in polar solvents and potentially improving its bioavailability in biological systems. This structural feature also makes CAS No. 339363-22- an attractive candidate for drug delivery systems and bioactive molecule design.
Recent studies have explored the synthesis of CAS No. 18715755 derivatives through various methodologies, including condensation reactions and ring-opening/closing strategies. One notable approach involves the reaction of thioamides with alpha-hydroxy acids under specific conditions to form the thiazolidine ring system. The incorporation of the hydroxyethyl group is typically achieved through nucleophilic substitution or alkylation reactions, ensuring precise control over the substituent's position and orientation.
In terms of applications, CAS No. 18715755 has shown potential in several areas. In pharmacology, it has been investigated as a scaffold for developing anti-inflammatory and antioxidant agents due to its ability to modulate reactive oxygen species (ROS) levels in cellular models. Additionally, its role as a precursor for more complex heterocyclic compounds has been highlighted in recent literature, suggesting its utility in drug discovery pipelines.
Material science has also benefited from the unique properties of CAS No. 18715755. Researchers have explored its use as a building block for polymeric materials with tailored mechanical and thermal properties. The compound's ability to form hydrogen bonds with neighboring molecules makes it suitable for applications in high-performance polymers and advanced composites.
Recent advancements in green chemistry have led to environmentally friendly synthesis routes for CAS No. 18715755 derivatives. For instance, catalytic asymmetric synthesis methods have been developed to produce enantiomerically enriched compounds with high efficiency. These methods not only reduce waste but also enhance the scalability of production processes, making them more viable for industrial applications.
In conclusion, CAS No. 18715755, or CAS No. 18715755, represents a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, coupled with recent innovations in synthesis and application development, positions it as a key player in future research endeavors.
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